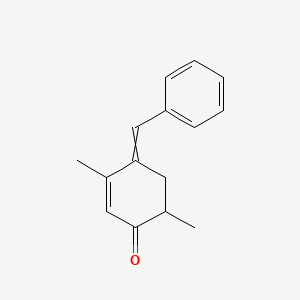
4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C15H18O It is characterized by a benzylidene group attached to a cyclohexenone ring, which is further substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one typically involves the condensation of benzaldehyde with 3,6-dimethylcyclohex-2-en-1-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in various biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzylidene-3-methylcyclohex-2-en-1-one
- 4-Benzylidene-3,6-dimethylcyclohexanone
- 4-Benzylidene-3,6-dimethylcyclohex-2-en-1-ol
Uniqueness
4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both benzylidene and cyclohexenone moieties. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
667937-08-8 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
4-benzylidene-3,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16O/c1-11-9-15(16)12(2)8-14(11)10-13-6-4-3-5-7-13/h3-7,9-10,12H,8H2,1-2H3 |
Clave InChI |
RVVMBEKQQIYEQE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=CC2=CC=CC=C2)C(=CC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)

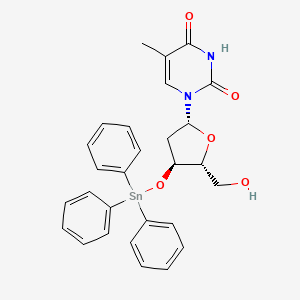
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)

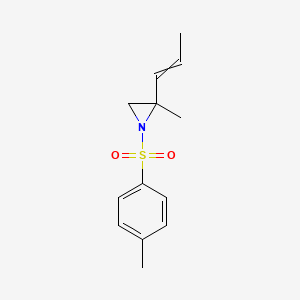

![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
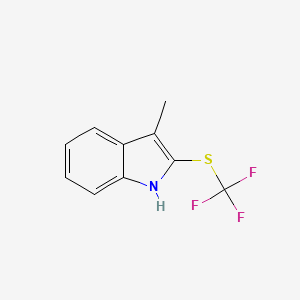
![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)
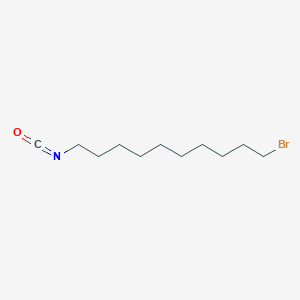
![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)

